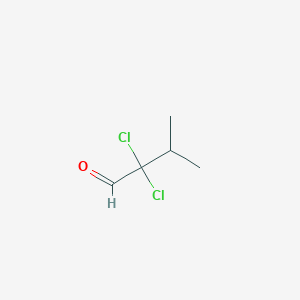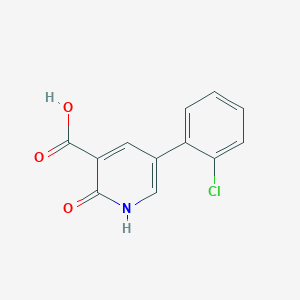
8-(Allyloxy)quinoline
Descripción general
Descripción
8-(Allyloxy)quinoline is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Mecanismo De Acción
Target of Action
8-(Allyloxy)quinoline is a derivative of 8-Hydroxyquinoline, which is known to have a broad-ranging pharmacological potential . The primary targets of 8-Hydroxyquinoline derivatives are 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These enzymes are considered promising therapeutic targets for various human diseases . .
Mode of Action
8-hydroxyquinoline derivatives, including 5-carboxy-8-hydroxyquinoline (iox1), have been reported to inhibit 2og oxygenase subfamilies . These include nucleic acid demethylases and γ-butyrobetaine hydroxylase . The inhibition of these enzymes can impact various biological processes, including epigenetic regulation .
Biochemical Pathways
8-hydroxyquinoline derivatives are known to inhibit 2og-dependent enzymes . These enzymes are involved in various biochemical pathways, including DNA repair, collagen biosynthesis, and hypoxic response .
Result of Action
The inhibition of 2og-dependent enzymes by 8-hydroxyquinoline derivatives can impact various biological processes, including dna repair, collagen biosynthesis, and hypoxic response .
Análisis Bioquímico
Biochemical Properties
8-(Allyloxy)quinoline plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to bind with metalloproteins, influencing their activity. For instance, it can chelate metal ions, which is crucial in modulating the activity of metalloenzymes. This interaction can either inhibit or activate the enzyme, depending on the specific context and the metal ion involved . Additionally, this compound has been shown to interact with nucleic acids, potentially affecting processes such as DNA replication and transcription.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are critical for signal transduction. This compound has been reported to alter gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, this compound affects cellular metabolism by interfering with metabolic enzymes, leading to changes in the metabolic flux and energy production within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding often involves coordination with metal ions present in the enzyme’s active site . Additionally, this compound can intercalate into DNA, disrupting the normal function of nucleic acids and affecting gene expression. These interactions can lead to changes in cellular processes such as replication, transcription, and repair.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell growth and viability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Allyloxy)quinoline typically involves the reaction of 8-hydroxyquinoline with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the allyloxy group at the 8th position of the quinoline ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 8-(Allyloxy)quinoline can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophiles like amines or thiols can react with the allyloxy group in the presence of a base.
Major Products:
- Oxidation of the allyloxy group can yield 8-(formyloxy)quinoline or 8-(carboxyloxy)quinoline.
- Reduction of the quinoline ring can produce 1,2-dihydro-8-(allyloxy)quinoline.
- Substitution reactions can lead to various 8-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
8-(Allyloxy)quinoline has several scientific research applications, including:
Biology: Quinoline derivatives, including this compound, are studied for their potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives in treating various diseases, including infections and cancer.
Industry: The compound can be used in the development of materials with specific properties, such as fluorescence or conductivity, for use in sensors and electronic devices.
Comparación Con Compuestos Similares
8-Hydroxyquinoline: Lacks the allyloxy group but shares the quinoline core structure.
8-Methoxyquinoline: Contains a methoxy group instead of an allyloxy group at the 8th position.
8-Aminoquinoline: Features an amino group at the 8th position, offering different chemical reactivity and biological activity.
Uniqueness: 8-(Allyloxy)quinoline is unique due to the presence of the allyloxy group, which imparts distinct chemical properties and potential applications. The allyloxy group can participate in additional chemical reactions, making it a versatile intermediate for synthesizing various functionalized quinoline derivatives.
Propiedades
IUPAC Name |
8-prop-2-enoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-9-14-11-7-3-5-10-6-4-8-13-12(10)11/h2-8H,1,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKZWAWNHDVJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332729 | |
| Record name | 8-allyloxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7652-26-8 | |
| Record name | 8-allyloxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














